Isoelemicin

Content Navigation

Using elemicin for 3,4,5-trimethoxybenzaldehyde synthesis requires an extra isomerization step, increasing impurities and cycle time. Isoelemicin solves this with its internal propenyl double bond.

- Direct oxidation precursor to trimethoprim API intermediate, bypassing base-catalyzed isomerization.

- Distinct GC-MS retention index (RI ~1654, DB-5) ensures accurate essential oil adulteration detection.

- Non-toxic metabolic pathway vs. elemicin-eliminates 1'-hydroxylation artifact in toxicological assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

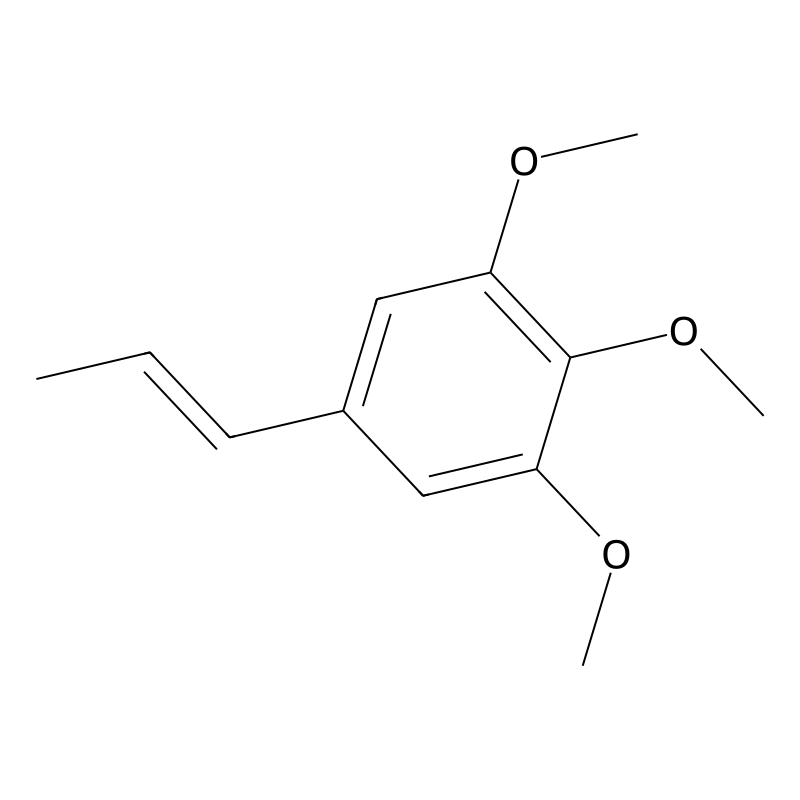

Isoelemicin (1,2,3-trimethoxy-5-(1-propenyl)benzene) is a naturally occurring propenylbenzene and the thermodynamic isomer of the allylbenzene elemicin. In industrial and laboratory procurement, it is primarily sourced as a high-value synthetic intermediate for 3,4,5-trimethoxy-substituted pharmaceuticals and as a critical analytical reference standard [1]. Unlike its allyl counterpart, isoelemicin features a conjugated internal double bond that fundamentally alters its chemical reactivity, making it highly susceptible to direct oxidative cleavage [2]. Furthermore, its distinct metabolic profile and chromatographic signature make it an indispensable standard for quality control in essential oil profiling and comparative toxicological assays.

Research Fit

Reported (E)-configuration supports dedicated biosynthesis and metabolism studies distinct from elemicin.

Found across multiple plant species; supports chemotype authentication and natural product profiling workflows.

May serve as a reference for GC-MS identification and quantification in phenylpropanoid research.

Procurement substitution between isoelemicin and its isomer elemicin is scientifically unviable due to the position of the side-chain double bond. In synthetic workflows, elemicin’s terminal allyl group resists direct oxidative cleavage to 3,4,5-trimethoxybenzaldehyde, necessitating an additional base-catalyzed isomerization step to form isoelemicin before oxidation can proceed [1]. In analytical and regulatory contexts, elemicin undergoes CYP450-mediated 1'-hydroxylation to form reactive, toxic metabolites, whereas isoelemicin's propenyl structure dictates an entirely different metabolic fate [2]. Consequently, using elemicin as a substitute in either synthesis or toxicological benchmarking will result in incorrect reaction products or invalid safety data.

Substitution Risk

The (E)-isomer geometry is required for the dedicated DcMIS biosynthetic pathway; generic phenylpropanoid mixtures may not replicate this control.

Isoelemicin follows a predominantly cinnamoyl pathway, yielding a urinary metabolite profile that differs from elemicin; substituting isomers can confound ADME interpretation.

Unique Kovats retention index and mass spectrum are needed for accurate GC-MS identification; using an isomer standard may lead to misidentification in essential oil profiling.

Precursor Suitability for Oxidative Cleavage to 3,4,5-Trimethoxybenzaldehyde

Isoelemicin is the required direct precursor for the oxidative cleavage synthesis of 3,4,5-trimethoxybenzaldehyde (a key pharmaceutical building block). The conjugated propenyl double bond in isoelemicin allows for direct cleavage using oxidants like alkaline KMnO4 or OsO4/NaIO4[1]. In contrast, elemicin cannot be directly cleaved with the same efficiency; it must first undergo a base-catalyzed prototropic shift (typically using KOH in ethanol) to yield isoelemicin [2]. Procuring isoelemicin directly eliminates this synthetic step, reducing solvent waste and avoiding the harsh basic conditions required for the isomerization of the allylbenzene.

| Evidence Dimension | Direct yield of 3,4,5-trimethoxybenzaldehyde via oxidative cleavage |

| Target Compound Data | Isoelemicin (Direct cleavage compatible) |

| Comparator Or Baseline | Elemicin (Requires prior isomerization step to become isoelemicin) |

| Quantified Difference | Eliminates 1 synthetic step (isomerization); avoids yield loss associated with the intermediate conversion. |

| Conditions | Oxidative cleavage (e.g., KMnO4) of propenyl vs allylbenzenes |

Direct procurement of isoelemicin streamlines the synthesis of 3,4,5-trimethoxy-substituted APIs by bypassing the mandatory base-catalyzed isomerization step required for elemicin.

Chromatographic Resolution for Essential Oil Adulteration Analysis

In the quality control of essential oils (such as nutmeg, mace, and Asarum species), distinguishing between natural elemicin and isoelemicin is critical for detecting processing artifacts or adulteration. On standard non-polar GC columns (e.g., DB-5), (E)-isoelemicin exhibits a Kovats Retention Index (RI) of approximately 1654, whereas elemicin elutes significantly earlier with an RI of 1560 [1]. This robust baseline separation of 94 RI units ensures that isoelemicin can be unambiguously quantified as a distinct marker, preventing false positives in flavor and fragrance profiling [2].

| Evidence Dimension | Kovats Retention Index (Non-polar DB-5 column) |

| Target Compound Data | (E)-Isoelemicin: RI ~1654 |

| Comparator Or Baseline | Elemicin: RI ~1560 |

| Quantified Difference | Baseline separation of ~94 RI units |

| Conditions | GC-MS analysis using standard non-polar stationary phases |

Provides a reliable, quantifiable metric for QA/QC laboratories to verify the purity and origin of phenylpropene-rich botanical extracts.

Differential Metabolic Bioactivation in Toxicology Assays

Alkenylbenzenes are heavily scrutinized in food and drug safety due to their potential hepatotoxicity. Elemicin is metabolically activated via CYP450-mediated 1'-hydroxylation, followed by sulfonation, to form highly reactive electrophiles that deplete cellular cysteine and N-acetylcysteine (NAC) [1]. Isoelemicin, owing to its internal propenyl double bond, does not undergo this specific 1'-hydroxylation toxification pathway to the same extent[2]. This stark divergence in metabolic activation makes isoelemicin an essential negative or comparative control in in vitro hepatocyte assays evaluating the genotoxicity of allylbenzenes.

| Evidence Dimension | Formation of reactive 1'-hydroxy metabolites |

| Target Compound Data | Isoelemicin (Propenyl structure prevents typical 1'-hydroxylation) |

| Comparator Or Baseline | Elemicin (Extensive 1'-hydroxylation leading to toxic Cys/NAC adducts) |

| Quantified Difference | Fundamental shift in bioactivation pathway, preventing the specific allyl-mediated electrophilic toxicity. |

| Conditions | In vitro/in vivo CYP450 metabolism and metabolomic profiling |

Crucial for toxicologists requiring a structurally matched propenylbenzene control to isolate the toxicological effects of the allyl group in elemicin.

Synthesis of 3,4,5-Trimethoxybenzaldehyde Derivatives

Isoelemicin is the optimal starting material for generating 3,4,5-trimethoxybenzaldehyde via oxidative cleavage. This benzaldehyde is a highly sought-after intermediate for synthesizing APIs, including trimethoprim and various psychoactive or cardiovascular research compounds. Using isoelemicin bypasses the need to isomerize elemicin under harsh basic conditions, streamlining scale-up [1].

Reference Standard in Flavor and Fragrance QA/QC

Due to its distinct GC-MS retention index (RI ~1654 on DB-5), isoelemicin is utilized as a precise analytical standard to profile essential oils (e.g., nutmeg, mace). It allows analysts to detect thermal isomerization artifacts or intentional adulteration, ensuring the regulatory compliance of food-grade botanical extracts [2].

Comparative Control in Hepatotoxicity and Genotoxicity Screening

In predictive toxicology, isoelemicin serves as a vital structural comparator against elemicin and myristicin. Because it lacks the terminal double bond required for toxic 1'-hydroxylation, it is used in hepatocyte models to map structure-toxicity relationships and validate the safety profiles of novel phenylpropene derivatives [3].

Application Fit Matrix

References

- [1] US Patent US20150057366A1, 'Synthesis of elemicin and topical analgesic compositions'

- [2] Bélanger et al., 'Aromas From Quebec. II. Composition of the Essential Oil of the Rhizomes and Roots of Asarum canadense L.', Journal of Essential Oil Research (2008)

- [3] Ji et al., 'Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity', Chemical Research in Toxicology (2019)

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

487-12-7

Wikipedia

Explore Compound Types